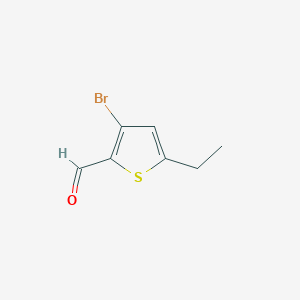

3-Bromo-5-ethylthiophene-2-carbaldehyde

Description

3-Bromo-5-ethylthiophene-2-carbaldehyde is a brominated thiophene derivative featuring a carbaldehyde group at position 2, a bromine atom at position 3, and an ethyl substituent at position 5 of the thiophene ring. Its molecular formula is C₇H₇BrOS, with a molecular weight of 219.1 g/mol (calculated based on substituents) . The compound is of interest in materials science, particularly in the synthesis of conjugated polymers or small molecules for optoelectronic applications, where bromine serves as a reactive site for cross-coupling reactions .

Properties

IUPAC Name |

3-bromo-5-ethylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-2-5-3-6(8)7(4-9)10-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYPNHCBGQLULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethylthiophene-2-carbaldehyde typically involves the bromination of 5-ethylthiophene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-ethylthiophene-2-carbaldehyde may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Organolithium reagents in anhydrous solvents, Grignard reagents in ether.

Major Products Formed

Oxidation: 3-Bromo-5-ethylthiophene-2-carboxylic acid.

Reduction: 3-Bromo-5-ethylthiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic electronic materials and conductive polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

Bromine Reactivity

- 3-Bromo-5-ethylthiophene-2-carbaldehyde: The bromine at position 3 is sterically accessible for Suzuki-Miyaura or Stille couplings, enabling the introduction of aryl or alkyl groups.

- 5-Bromo-3-methylthiophene-2-carbaldehyde : Bromine at position 5 (adjacent to the methyl group) may experience reduced reactivity due to steric hindrance, as seen in analogous systems .

- 4,5-Dibromo Derivatives : Compounds like 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde (3 in ) undergo sequential couplings to build extended π-conjugated systems (e.g., compounds 6a–6c ), which are critical for organic light-emitting diodes (OLEDs) .

Aldehyde Reactivity

The carbaldehyde group in all compounds serves as an electrophilic site for condensation reactions (e.g., Knoevenagel or Wittig reactions). For example, in , aldehydes are reacted with amines or carbazole derivatives to form Schiff bases or donor-acceptor architectures .

Biological Activity

3-Bromo-5-ethylthiophene-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula and features a thiophene ring, which contributes to its chemical reactivity and biological potential. The presence of bromine and an aldehyde functional group enhances its utility in various chemical transformations and biological interactions.

Antimicrobial Properties

Research has indicated that thiophene derivatives, including 3-Bromo-5-ethylthiophene-2-carbaldehyde, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of 3-Bromo-5-ethylthiophene-2-carbaldehyde

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Case Study: Anticancer Activity

In a study examining the effects of 3-Bromo-5-ethylthiophene-2-carbaldehyde on human breast cancer cells (MCF-7), it was found that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

The biological activity of 3-Bromo-5-ethylthiophene-2-carbaldehyde can be attributed to its interaction with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the bromine atom may participate in halogen bonding interactions, influencing the compound’s binding affinity to biological targets.

Interaction with Enzymes

Studies have highlighted the compound's potential to inhibit enzymes involved in inflammatory processes and microbial infections. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Cyclooxygenase (COX) | 68 | |

| Lipoxygenase | 55 |

Synthesis and Derivatives

The synthesis of 3-Bromo-5-ethylthiophene-2-carbaldehyde can be achieved through various methods, often involving bromination and subsequent functionalization of thiophene derivatives. Its derivatives are being explored for enhanced biological activities.

Table 3: Synthetic Routes for Derivatives

| Derivative Name | Synthesis Method |

|---|---|

| 3-Bromo-5-methylthiophene-2-carbaldehyde | Bromination followed by aldehyde formation |

| Thiophene-based conjugates | Coupling reactions with bioactive moieties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.